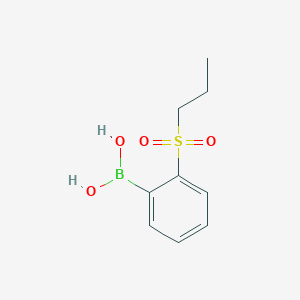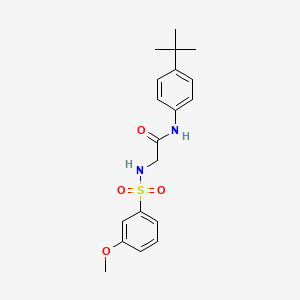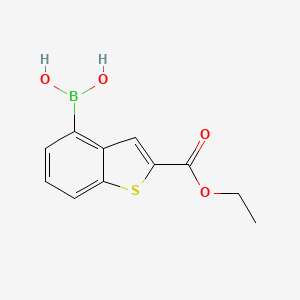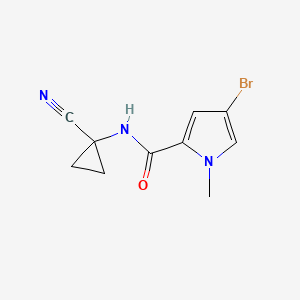![molecular formula C12H16O2 B2636545 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 124573-34-8](/img/structure/B2636545.png)
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a chemical compound with the CAS Number: 124573-34-8 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-ol .
Molecular Structure Analysis
The InChI code for “3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is 1S/C12H16O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8,12-13H,2-5H2,1H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential in Neuronal Disorders
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol derivatives have been studied for their neuroprotective potential, particularly in the context of neuronal disorders. Compounds with the benzo[7]annulene scaffold have been identified as GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, showing promise in the treatment of various neuronal disorders by interacting with the ifenprodil binding site on the GluN2B subunit of the receptor. This interaction leads to the neuroprotective potential of these compounds. For instance, specific derivatives have demonstrated potent NMDA receptor antagonistic activity, indicating their potential in neuroprotection and the treatment of neuronal disorders (Benner et al., 2014).
Anticancer Activity
Compounds derived from this compound have been investigated for their anticancer activities. For instance, specific derivatives have shown potent in vitro anti-proliferative activity against various cancer cell lines, including cervical, breast, lung, and pancreatic cancer cells. This activity is further supported by in silico molecular docking studies, suggesting that these compounds may interact with specific biological targets relevant to cancer proliferation (Vanguru et al., 2017).
Tubulin Polymerization Inhibition
Derivatives of this compound, such as benzosuberene-based analogues, have been found to inhibit tubulin polymerization, a process critical in cell division. These compounds have demonstrated potent biological activity as inhibitors of tubulin polymerization and have shown cytotoxicity against human cancer cell lines in vitro. Their structural modifications, such as varying methoxylation patterns and the incorporation of trifluoromethyl groups, have been studied to understand their relationship with functional activity, indicating their potential as vascular disrupting agents (VDAs) to target microvessels feeding tumors (Herdman et al., 2015).
Antibacterial Activity
Some compounds synthesized from this compound have exhibited antibacterial activity. A study on 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones reported moderate to strong in vitro antibacterial activity against a range of bacterial strains, including S. aureus, B. thuringiensis, E. coli, and K. pneumoniae (Velpula et al., 2015).
Wirkmechanismus
The mechanism of action for “3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is not available in the sources I found.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8,12-13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPVIYVJKQBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCCC2O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124573-34-8 |
Source


|
| Record name | 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2636466.png)



![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)


![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)

triazin-4-one](/img/structure/B2636483.png)

